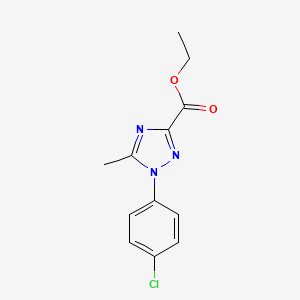

ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate

Description

Historical Context of 1,2,4-Triazole Framework in Medicinal Chemistry

The 1,2,4-triazole heterocycle emerged as a pharmacologically significant scaffold following the discovery of azole antifungals in the mid-20th century. Early work by Woolley (1944) on ergosterol biosynthesis inhibition laid the groundwork for systemic antifungal agents, culminating in the clinical adoption of fluconazole and itraconazole in the 1980s. These drugs demonstrated the scaffold’s capacity to coordinate with cytochrome P450 enzymes, particularly CYP51, disrupting fungal cell membrane synthesis. The structural simplicity of 1,2,4-triazoles—characterized by a five-membered ring with three nitrogen atoms—enables diverse substitution patterns, facilitating fine-tuning of pharmacokinetic and pharmacodynamic properties. By the 2000s, over 30% of FDA-approved antifungal agents incorporated triazole motifs, underscoring their therapeutic dominance.

Significance of Triazole Scaffold in Drug Discovery

1,2,4-Triazoles exhibit exceptional metabolic stability and hydrogen-bonding capacity, making them ideal for targeting enzymes and receptors. The scaffold’s aromaticity and dipole moment enhance π-π stacking and dipole-dipole interactions with biological targets, while nitrogen atoms facilitate coordination with metal ions in catalytic sites. These properties have spurred applications beyond antifungals, including antiviral, anticancer, and anti-inflammatory agents. For example, the 1,2,3-triazole variant has shown promise against viral pathogens like SARS-CoV-2, though 1,2,4-triazoles remain predominant in antifungal research due to their optimized steric and electronic profiles.

Research Evolution of Ethyl 1-(4-Chlorophenyl)-5-Methyl-1H-1,2,4-Triazole-3-Carboxylate

The specific compound this compound derives from systematic modifications of earlier triazole carboxylates. Structural analogs, such as ethyl 5-(4-chlorophenyl)-1-methyl-1H-1,2,4-triazole-3-carboxylate (PubChem CID: 63382333), were synthesized via Huisgen cycloaddition or condensation reactions, with ethyl ester groups enhancing lipophilicity and bioavailability. Introducing the 4-chlorophenyl moiety at position 1 and a methyl group at position 5 likely improves target affinity and metabolic resistance, as seen in related compounds. For instance, ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (PubChem CID: 52987580) demonstrated inhibitory activity against urease and lipase enzymes, suggesting broader therapeutic potential for chlorophenyl-substituted derivatives.

Table 1: Structural and Biological Properties of Selected 1,2,4-Triazole Carboxylates

Current Research Landscape and Scientific Interest

Recent studies prioritize overcoming azole resistance in fungal pathogens, which arises from mutations in CYP51 and efflux pump overexpression. Hybrid molecules combining triazoles with quinoline or chalcone motifs show enhanced efficacy against resistant Candida spp.. Additionally, computational approaches—such as molecular docking and quantitative structure-activity relationship (QSAR) modeling—are employed to predict the binding affinity of novel triazole derivatives like this compound. The compound’s ester group may serve as a prodrug moiety, hydrolyzing in vivo to enhance solubility, a strategy validated in related analogs.

Objectives and Scope of This Review

This review aims to:

- Correlate the structural features of this compound with its hypothesized biological activities.

- Evaluate synthetic methodologies for 1,2,4-triazole carboxylates and their applicability to this compound.

- Identify research gaps, particularly in mechanistic studies and in vivo validation. By focusing on peer-reviewed data and excluding commercial databases, this work provides a critical foundation for future drug development efforts.

Properties

IUPAC Name |

ethyl 1-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O2/c1-3-18-12(17)11-14-8(2)16(15-11)10-6-4-9(13)5-7-10/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKXSWNZIIIRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=N1)C)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-chlorobenzohydrazide can react with ethyl acetoacetate under acidic or basic conditions to form the triazole ring.

Esterification: The resulting triazole intermediate is then esterified using ethanol in the presence of an acid catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium amide (NaNH₂) or thiourea can be employed under basic conditions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Phenyl derivatives.

Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate has been investigated for its efficacy against various pathogens:

- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria. Its mechanism may involve interference with bacterial cell wall synthesis or enzyme inhibition .

- Antifungal Properties : The compound has demonstrated antifungal activity against several strains, including Candida albicans and Aspergillus niger. This suggests potential applications in treating fungal infections .

Anticancer Potential

The triazole structure is linked to anticancer activity due to its ability to inhibit specific enzymes involved in tumor growth. This compound has been explored for its effects on cancer cell lines, showing promise in reducing proliferation rates and inducing apoptosis .

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural settings. It can protect crops from fungal diseases that threaten yield and quality. The mechanism likely involves disrupting fungal cell membranes or inhibiting critical enzymatic pathways necessary for fungal growth .

Plant Growth Regulators

Research indicates that triazole derivatives can act as plant growth regulators, promoting healthy growth and development in various crops. This compound may enhance stress resistance in plants, improving overall agricultural productivity .

Synthesis of Novel Materials

The unique chemical structure of this compound makes it a valuable precursor for synthesizing new materials with specific properties. Its derivatives can be used to create polymers or coatings with enhanced durability and resistance to environmental stressors .

Case Studies

Mechanism of Action

The mechanism by which ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate exerts its effects involves the inhibition of specific enzymes and disruption of cellular processes. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In antifungal applications, it can interfere with the synthesis of ergosterol, a key component of fungal cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 103058-78-2)

- Molecular formula : C₁₂H₁₁Cl₂N₃O₂

- Molecular weight : 300.14 g/mol

- Key difference : Addition of a second chlorine atom at the 2-position of the phenyl ring.

- The electron-withdrawing effect may further polarize the triazole ring, altering reactivity .

Ethyl 1-(3-chloro-4-methylphenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate (CAS: 1000573-58-9)

- Molecular formula : C₁₂H₁₂ClN₃O₃

- Molecular weight : 281.70 g/mol

- Key difference : A methyl group at the 4-position and a chlorine at the 3-position on the phenyl ring, along with a 5-oxo group on the triazole.

- Steric hindrance from the methyl group may reduce binding affinity compared to the target compound .

Substituent Variations on the Triazole Ring

Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (CAS: 40253-47-2)

- Molecular formula : C₆H₉N₃O₂

- Molecular weight : 155.16 g/mol

- Key difference : Lacks the 4-chlorophenyl group.

- Impact : Absence of the electron-withdrawing chlorine reduces aromatic stabilization, likely decreasing stability and altering solubility. The simpler structure may limit applications in medicinal chemistry .

Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate (CAS: 774608-88-7)

- Molecular formula : C₅H₆ClN₃O₂

- Molecular weight : 175.58 g/mol

- Key difference : Chlorine replaces the methyl group at position 5 of the triazole.

- However, reduced steric bulk compared to the methyl group may affect binding specificity .

Functional Group Replacements

Ethyl 3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-carboxylate (CAS: 1406499-29-3)

- Molecular formula : C₁₂H₁₃N₃O₃

- Molecular weight : 255.25 g/mol

- Key difference : Methoxy group (-OCH₃) replaces the chlorine on the phenyl ring.

- Enhanced solubility in polar solvents is expected due to the oxygen atom .

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (CAS: 31197-17-8)

- Molecular formula : C₁₁H₁₁N₃O₂

- Molecular weight : 217.23 g/mol

- Key difference : Phenyl group at position 5 of the triazole instead of methyl.

- The absence of chlorine reduces electron-withdrawing effects, possibly lowering binding affinity in halogen-bonding interactions .

Structural and Functional Implications

- Electron-withdrawing vs. donating groups : Chlorine (electron-withdrawing) on the phenyl ring enhances triazole ring polarization, favoring electrophilic attack, while methoxy (electron-donating) decreases reactivity.

- Steric effects : Bulkier substituents (e.g., phenyl at position 5) may hinder molecular packing in crystalline phases or block enzyme active sites.

- Solubility : Methoxy and ketone groups improve aqueous solubility, whereas additional chlorines increase lipophilicity.

Biological Activity

Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 265.70 g/mol. The structure features a triazole ring that contributes to its biological activity. The crystal structure reveals significant angles between the triazole ring and the attached phenyl group, which may influence its interactions with biological targets .

Antimicrobial Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated its potential against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of microbial cell wall synthesis or inhibition of specific enzymatic pathways essential for bacterial survival .

Anti-inflammatory Activity

The anti-inflammatory properties of triazole derivatives have also been documented. In a study involving peripheral blood mononuclear cells (PBMC), this compound exhibited a significant reduction in the release of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate immune responses, providing a basis for its potential use in treating inflammatory conditions .

Anticancer Potential

The anticancer activity of triazole derivatives is another area of interest. This compound was tested for its antiproliferative effects on various cancer cell lines. Results indicated that it could inhibit cell growth and induce apoptosis in certain cancer types, likely through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular processes in pathogens or cancer cells.

- Cytokine Modulation : By affecting cytokine release, it can alter immune responses.

- Cell Cycle Interference : It may disrupt normal cell cycle progression in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Q. What is a validated synthetic route for ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclocondensation of ethyl 2-amino-2-(4-chlorophenyl)hydrazonoacetate with acetaldehyde in ethanol, catalyzed by p-toluenesulfonic acid under reflux. The crude product is recrystallized from 2-propanol, yielding 15% of white crystals (mp 115–117°C) . To optimize yield, consider:

- Varying stoichiometry of acetaldehyde (e.g., excess molar ratios).

- Testing alternative catalysts (e.g., Lewis acids) or solvents (e.g., DMF for higher polarity).

- Employing microwave-assisted synthesis to reduce reaction time.

Q. How is the crystal structure of this compound resolved, and what software tools are recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection typically involves Mo-Kα radiation (λ = 0.71073 Å) at low temperature (e.g., 100 K). For refinement, use SHELXL (integrated into WinGX/ORTEP ) to model anisotropic displacement parameters and hydrogen bonding. Key steps:

- Apply restraints for disordered groups (e.g., ethyl chains).

- Validate geometric parameters (e.g., bond lengths, angles) using PLATON or CIF-check tools .

Advanced Research Questions

Q. How can computational docking elucidate the bioactivity of this triazole derivative, particularly in kinase inhibition?

Molecular docking studies (e.g., using AutoDock Vina or Glide ) can predict binding affinities to targets like cyclin-dependent kinases (CDKs). For example:

- Compare the triazole core’s interactions with ATP-binding pockets in CDK2A (PDB IDs: 2UUE, 2V22).

- Analyze substituent effects: The 4-chlorophenyl group may enhance hydrophobic interactions, while the ester moiety influences solubility .

- Validate docking poses with molecular dynamics (MD) simulations (e.g., AMBER or GROMACS ) to assess stability.

Q. What methodological approaches resolve contradictions in reported synthesis yields (e.g., 15% vs. literature claims)?

Discrepancies in yields may arise from:

- Reaction monitoring : Use HPLC or TLC to track intermediate consumption.

- Purification efficiency : Optimize flash chromatography (e.g., gradient elution with EtOAc/cyclohexane) .

- Byproduct analysis : Employ LC-MS or NMR to identify side products (e.g., uncyclized intermediates).

- Scale-up effects : Pilot small-scale reactions under inert atmospheres to minimize oxidation .

Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the solid-state stability of this compound?

SC-XRD reveals intramolecular N–H⋯O hydrogen bonds between the triazole N4–H and carboxylate O2, stabilizing the planar conformation. Twisted phenyl rings (dihedral angles: 84.84° and 39.84°) reduce steric strain. To assess stability:

Q. What strategies differentiate this compound’s bioactivity from structurally related 1,2,4-triazole analogs?

Structure-activity relationship (SAR) studies highlight:

- Substituent effects : The 4-chlorophenyl group enhances lipophilicity and target binding vs. cyclohexyl or adamantyl analogs.

- Ester vs. carboxylic acid : The ethyl ester improves membrane permeability compared to free carboxylic acids (e.g., SY152126 in ).

- Electrostatic potential maps : Compute via DFT (e.g., Gaussian ) to identify nucleophilic/electrophilic hotspots for functionalization .

Methodological Best Practices

- Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) and cross-validate using CHECKCIF to flag ADPs or missing restraints .

- Data Reproducibility : Document solvent polarity indexes and crystallization kinetics (e.g., cooling rates) to ensure reproducibility .

- Computational Validation : Calibrate docking protocols with positive/negative controls (e.g., 3,5-DCPT vs. inactive analogs) to avoid false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.